N1-(4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the phenyl rings enhances the compound’s stability and bioactivity, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves a multi-step process. One common method starts with the preparation of the triazolothiazole core, which is achieved through the cyclization of appropriate precursors under specific conditions. The reaction involves the use of substituted thiourea and α-halo ketones in the presence of a solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture, purification through recrystallization, and characterization using techniques like IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s stability and bioactivity make it suitable for use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones
- Chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole
Uniqueness
N’-(4-FLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific structural features, such as the presence of fluorine atoms and the triazolothiazole core. These features contribute to its enhanced stability, bioactivity, and potential for diverse applications in scientific research .
Properties
Molecular Formula |
C20H15F2N5O2S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C20H15F2N5O2S/c21-13-4-6-15(7-5-13)24-19(29)18(28)23-9-8-16-11-30-20-25-17(26-27(16)20)12-2-1-3-14(22)10-12/h1-7,10-11H,8-9H2,(H,23,28)(H,24,29) |
InChI Key |
DJPWRAPBASISPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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